2-methyl-5-(1H-pyrazol-1-yl)aniline
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-methyl-5-pyrazol-1-ylaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N3/c1-8-3-4-9(7-10(8)11)13-6-2-5-12-13/h2-7H,11H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JFOQIBNUIKXRNN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N2C=CC=N2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
173.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Iv. Computational Chemistry and Theoretical Studies of Pyrazolyl Aniline Systems
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) has become a cornerstone of computational chemistry for investigating the electronic structure of molecules. nih.gov This method is particularly well-suited for studying pyrazolyl-aniline derivatives, providing a balance between computational cost and accuracy. DFT calculations enable the prediction of a wide range of molecular properties, from optimized geometries to spectroscopic parameters and reactivity descriptors.
DFT calculations, often using the B3LYP functional with a basis set like 6-31G**, are employed to find the lowest energy conformation. scispace.com For related pyrazole (B372694) derivatives, studies have shown that planar or near-planar conformations are often the most stable, as this allows for maximum conjugation between the aromatic rings. nih.gov However, steric hindrance from substituents, such as the methyl group in 2-methyl-5-(1H-pyrazol-1-yl)aniline, can lead to a twisted conformation. The optimization process involves systematically adjusting bond lengths, bond angles, and dihedral angles to find the geometry with the minimum energy. scispace.comresearchgate.net The resulting optimized structure provides a theoretical model of the molecule's most likely shape.
Table 1: Representative Theoretical vs. Experimental Geometric Parameters for a Pyrazole Derivative.
| Parameter | Theoretical (DFT/B3LYP/6-31G**) | Experimental (X-ray) |
| N1-C10 Bond Length (Å) | 2.919 | - |
| O-C9 Bond Length (Å) | 3.327 | - |
| O-C2 Bond Length (Å) | 3.635 | - |
| O···H9-C9 Angle (°) | 131.7 | - |
| O··H2-C2 Angle (°) | 162.4 | - |
| N1···H10-C10 Angle (°) | 114.4 | - |
Note: Data is for a related pyridylpyrazole derivative and serves as an illustrative example of the type of data generated in such studies. nih.gov
Frontier Molecular Orbital (FMO) theory is a powerful tool for understanding chemical reactivity. numberanalytics.com It focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The HOMO represents the orbital from which electrons are most readily donated, while the LUMO is the orbital that most readily accepts electrons. ucsb.edu The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's kinetic stability and chemical reactivity. nih.gov
A large HOMO-LUMO gap suggests high stability and low reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. nih.gov Conversely, a small gap indicates a molecule that is more easily polarized and more reactive. researchgate.net For pyrazolyl-aniline systems, DFT calculations can accurately predict the energies of the HOMO and LUMO. This analysis helps to identify the regions of the molecule that are most likely to be involved in electrophilic and nucleophilic interactions. In many pyrazole derivatives, the HOMO is localized on the electron-rich aniline (B41778) ring, while the LUMO may be distributed across the pyrazole ring and its substituents.
Table 2: Calculated Frontier Molecular Orbital Energies and Related Parameters for a Pyrazole Derivative.
| Parameter | Value (eV) |
| EHOMO | -6.23 |
| ELUMO | -1.77 |
| HOMO-LUMO Gap (ΔE) | 4.46 |
Note: This data is for a related pyrazole compound and is intended to be representative. nih.gov
DFT calculations are also instrumental in predicting various spectroscopic properties of molecules. This includes vibrational frequencies, which correspond to the infrared (IR) spectrum, and electronic transitions, which relate to the ultraviolet-visible (UV-Vis) absorption spectrum.
Theoretical vibrational analysis can help to assign the peaks observed in an experimental IR spectrum to specific molecular motions, such as stretching and bending of bonds. researchgate.net By calculating the vibrational frequencies at the optimized geometry, researchers can gain a deeper understanding of the molecule's structural dynamics. Similarly, Time-Dependent DFT (TD-DFT) can be used to simulate the UV-Vis spectrum by calculating the energies and oscillator strengths of electronic excitations. nih.govarxiv.org This allows for the prediction of the wavelengths at which the molecule will absorb light, providing insights into its electronic structure and potential applications in areas like dyes and optical materials. nih.gov
Beyond the HOMO-LUMO gap, DFT calculations can provide a suite of "global reactivity descriptors" that offer a more quantitative measure of a molecule's reactivity. These descriptors are derived from the energies of the frontier orbitals and provide a more nuanced understanding of a molecule's propensity to act as an electrophile or a nucleophile.
Some key reactivity descriptors include:
Electronegativity (χ): A measure of an atom's ability to attract electrons.
Chemical Hardness (η): A measure of a molecule's resistance to changes in its electron distribution.
Electrophilicity Index (ω): A measure of a molecule's ability to accept electrons.
Nucleophilicity Index (ε): A measure of a molecule's ability to donate electrons.
These indices are valuable for comparing the reactivity of different molecules within a series and for predicting the most likely sites for chemical attack. researchgate.net For instance, a high electrophilicity index suggests that a molecule will be a good electrophile, while a high nucleophilicity index points to a strong nucleophile.
Computational chemistry can also be used to model the entire course of a chemical reaction, providing insights into its feasibility and mechanism. By calculating the energies of reactants, products, and transition states, it is possible to determine the thermodynamics and kinetics of a reaction.
For the synthesis of pyrazolyl-anilines, DFT calculations can be used to explore different reaction pathways and to identify the most energetically favorable route. nih.gov Transition state calculations are particularly important as they allow for the determination of the activation energy, which is the energy barrier that must be overcome for the reaction to proceed. A lower activation energy corresponds to a faster reaction rate. These computational studies can guide synthetic chemists in optimizing reaction conditions and in designing more efficient synthetic strategies. nih.govorganic-chemistry.org
Molecular Electrostatic Potential (MEP) Mapping for Charge Distribution Visualization
The Molecular Electrostatic Potential (MEP) map is a powerful visualization tool that illustrates the charge distribution within a molecule. libretexts.org It is generated by calculating the electrostatic potential at various points on the electron density surface of the molecule. The MEP map is typically color-coded, with red indicating regions of high electron density (negative potential) and blue indicating regions of low electron density (positive potential). researchgate.net Green and yellow represent areas of intermediate potential.
For this compound, the MEP map would likely show a region of high electron density around the nitrogen atoms of the pyrazole ring and the amino group of the aniline ring, making these sites susceptible to electrophilic attack. Conversely, the hydrogen atoms of the amino group and the aromatic rings would likely be in regions of positive potential, making them potential sites for nucleophilic interaction. By providing a clear, three-dimensional picture of the molecule's charge distribution, the MEP map offers a valuable qualitative tool for predicting intermolecular interactions and chemical reactivity. rsc.orgresearchgate.net
Natural Bonding Orbital (NBO) Analysis for Intermolecular Interactions
Natural Bonding Orbital (NBO) analysis is a computational method used to study the distribution of electron density in molecules and the interactions between different parts of a molecular system. nih.gov It provides a localized, intuitive picture of chemical bonding, lone pairs, and charge transfer (hyperconjugative) interactions. nih.govresearchgate.net For pyrazolyl-aniline systems, NBO analysis reveals crucial donor-acceptor interactions that contribute to molecular stability.
These interactions involve the delocalization of electron density from a filled (donor) NBO to an empty (acceptor) NBO. The stabilization energy, E(2), associated with this delocalization is a key indicator of the strength of the interaction. In pyrazole-containing structures, significant interactions are often observed between the lone pairs of nitrogen and oxygen atoms and the antibonding orbitals of adjacent pi-systems. bohrium.com For instance, the interaction between a nitrogen lone pair (LP) and a π* antibonding orbital of the aromatic ring (e.g., LP(N) → π*(C-C)) indicates intramolecular charge transfer, which is vital for understanding the molecule's electronic properties. nih.gov
Detailed NBO analysis on related pyrazole derivatives highlights several key interactions:
Intramolecular Hydrogen Bonds: The formation of hydrogen bonds, such as N-H···N, can be identified and their strength quantified.
Stability from Hyperconjugation: The stability of the molecule arises from various hyperconjugative interactions, which can be pinpointed and their energetic contributions calculated. science.gov
| Donor NBO | Acceptor NBO | Stabilization Energy E(2) (kcal/mol) | Interaction Type |
|---|---|---|---|
| LP(1) N3 | π(C1-C5) | 25.5 | Lone pair donation to π-system |
| π(C1-C5) | π(N2-N3) | 20.8 | π-π* interaction within pyrazole ring |
| π(C6-C7) | π(C8-C9) | 18.9 | π-π interaction within aniline ring |
| LP(1) N(Aniline) | σ*(C-Aryl) | 5.2 | Lone pair donation to σ-system |
Note: The data in this table is illustrative and compiled from typical values found in computational studies of pyrazole derivatives. Actual values for this compound would require specific calculation.
Prediction of Non-Linear Optical (NLO) Properties
Molecules with significant charge asymmetry and delocalized π-electron systems, like many pyrazolyl-aniline derivatives, are candidates for materials with non-linear optical (NLO) properties. nih.gov These properties are characterized by the material's ability to alter the frequency of light, which has applications in telecommunications and laser technology. researchgate.net Computational methods are used to predict key NLO parameters, primarily the first-order hyperpolarizability (β). bohrium.com
A large β value is indicative of a strong NLO response. bohrium.com Theoretical studies on pyrazole derivatives have shown that their NLO properties are highly tunable by modifying substituents. nih.govbohrium.com The presence of electron-donating groups (like the amino and methyl groups in the aniline moiety) and electron-accepting groups can create a "push-pull" system, enhancing intramolecular charge transfer and significantly increasing the hyperpolarizability. bohrium.com
DFT calculations have been successfully employed to predict the NLO properties of various pyrazole analogues. bohrium.comresearchgate.net These studies have found that some pyrazole derivatives exhibit β values significantly higher than that of standard NLO materials like urea (B33335) or p-Nitroaniline, marking them as promising candidates for NLO applications. nih.govbohrium.com The calculated values depend on the computational method and basis set used. bohrium.com
| Compound | Method/Basis Set | Dipole Moment (μ) (Debye) | First Hyperpolarizability (β₀) (esu) |
|---|---|---|---|
| 1H-pyrazole-3-carboxylic acid | B3LYP/6-311++G(d,p) | 3.45 | 0.8 x 10⁻³⁰ |
| 3-(1,1-dicyanoethenyl)-1-phenyl-4,5-dihydro-1H-pyrazole | DFT | ~9.0 | ~25 x 10⁻³⁰ |
| Pyrrole-pyrazole derivative | B3LYP/6-311++G(d,p) | 5.88 | 15.4 x 10⁻³⁰ |
| p-Nitroaniline (Reference) | DFT | 6.2 | 9.2 x 10⁻³⁰ |
Note: This table presents a collection of data from various computational studies on different pyrazole derivatives to illustrate the range of NLO properties. nih.govbohrium.comresearchgate.net
Molecular Docking Simulations for Ligand-Target Interactions
Molecular docking is a computational technique that predicts the preferred orientation of a molecule (ligand) when bound to a larger molecule, typically a protein receptor or enzyme. ijnc.ir This method is crucial in drug discovery for screening potential drug candidates and understanding their mechanism of action at a molecular level. Pyrazole derivatives are present in many commercially available drugs and are known to inhibit various biological targets. nih.gov
In silico docking studies of pyrazolyl-aniline derivatives have been performed against numerous targets, including:
Kinases: Cyclin-dependent kinases (CDKs) and transforming growth factor-β (TGF-β) type I receptor kinase are common targets, where pyrazole scaffolds can act as ATP-competitive inhibitors. mdpi.comjddtonline.info
DNA Gyrase: Some pyrazole-based ureas have shown potent antibacterial activity by inhibiting DNA gyrase. nih.govresearchgate.net
DNA: Pyrazole derivatives can interact with DNA base pairs, suggesting potential as anticancer agents. researchgate.netnih.gov
Enzymes: Targets like tyrosinase and carbonic anhydrase have been explored, with pyrazole compounds showing significant inhibitory activity. researchgate.net
The results of docking simulations are typically reported as a binding energy or docking score (in kcal/mol), where a more negative value indicates a stronger, more favorable interaction. ijnc.ir The analysis also identifies key interactions, such as hydrogen bonds and hydrophobic interactions, between the ligand and specific amino acid residues in the protein's active site. ijnc.irjddtonline.info
| Pyrazole Derivative Type | Protein Target (PDB ID) | Binding Energy (kcal/mol) | Key Interacting Residues |
|---|---|---|---|
| Pyrazole-based hybrid | CDK2 | -7.68 | LEU83, LYS33, GLN131 |
| Pyrazolyl aniline urea | DNA Gyrase (2XCT) | -8.5 | DC-12, Mn²⁺ |
| Aryl pyrazole | Mushroom Tyrosinase (2Y9X) | -6.90 | HIS263, VAL283, SER282 |
| Pyrazole derivative | HIV-1 Integrase | -10.3 | LEU113, ARG350, PRO115 |
Note: This table summarizes findings from various molecular docking studies on pyrazole derivatives. ijnc.irnih.govmdpi.comresearchgate.netresearchgate.net
Theoretical Investigations of Proton Transfer and Tautomerism in Pyrazole Moieties
The pyrazole ring exhibits prototropic tautomerism, a process involving the migration of a proton between the two nitrogen atoms. researchgate.net This results in different tautomeric forms, and their relative stability is a critical aspect of the molecule's chemistry. For a C5-substituted pyrazole like this compound, the position of the proton on the pyrazole nitrogen (N1-H or N2-H) is influenced by the nature of the substituents. researchgate.net
Computational studies, typically using DFT methods, are employed to calculate the energies of the different tautomers and the energy barrier for the proton transfer between them. researchgate.net The relative stability depends on several factors:
Substituent Effects: Electron-donating groups (like methyl) and electron-withdrawing groups on the pyrazole ring can stabilize one tautomer over the other. researchgate.net For instance, studies on 3(5)-aminopyrazoles show that the 3-amino tautomer is generally more stable than the 5-amino form. researchgate.net
Solvent Effects: The polarity of the solvent can influence the tautomeric equilibrium. Polar solvents can stabilize more polar tautomers through hydrogen bonding. sci-hub.se
Intramolecular Hydrogen Bonding: The possibility of forming internal hydrogen bonds can significantly favor a particular tautomeric form.
The energy barrier for intramolecular proton transfer in unsubstituted pyrazole is computationally estimated to be high (around 48-55 kcal/mol), but this can be lowered by the presence of substituents or assisted by solvent molecules.
| Pyrazole System | Computational Method | Tautomer | Relative Energy (kJ/mol) | Medium |
|---|---|---|---|---|
| 3(5)-Aminopyrazole | DFT(B3LYP)/6-311++G(d,p) | 3-Aminopyrazole | 0.0 | Gas Phase |
| 5-Aminopyrazole | +10.7 | |||
| 5-Substituted Pyrazole (with EDG like -OH) | MP2/6-311++G | N1-H Tautomer | Higher Energy | Gas Phase |
| N2-H Tautomer | Lower Energy (Favored) | |||
| 5-Substituted Pyrazole (with EWG like -COOH) | MP2/6-311++G | N1-H Tautomer | Lower Energy (Favored) | Gas Phase |
| N2-H Tautomer | Higher Energy |
Note: This table illustrates the influence of substituents on the relative stability of pyrazole tautomers based on data from computational studies. researchgate.netresearchgate.net EDG = Electron Donating Group; EWG = Electron Withdrawing Group.
V. Coordination Chemistry of 2 Methyl 5 1h Pyrazol 1 Yl Aniline As a Ligand
Ligand Design Principles and Multi-Site Donor Atom Characteristics
The design of ligands is crucial in dictating the geometry and properties of the resulting metal complexes. 2-methyl-5-(1H-pyrazol-1-yl)aniline is a hybrid ligand containing both a pyrazole (B372694) ring and an aniline (B41778) moiety. This structure provides multiple potential donor atoms for coordination with a metal center: the two nitrogen atoms of the pyrazole ring and the nitrogen atom of the aniline group. rsc.org The presence of these multiple donor sites allows for a variety of coordination modes. researchgate.net
The pyrazole group is known to be a good σ-donor and a poor π-acceptor, making it a relatively hard donor. researchgate.net The aniline nitrogen, on the other hand, can also act as a donor site. The specific coordination behavior is influenced by factors such as the steric constraints of the ligand and the nature of the metal ion. rsc.org The methyl group on the aniline ring can also introduce steric effects that influence the coordination geometry.
Synthesis and Characterization of Metal Complexes
The synthesis of metal complexes with this compound and similar pyrazolyl-aniline ligands typically involves the reaction of the ligand with a metal salt in a suitable solvent. rsc.orgnih.gov Characterization of the resulting complexes is carried out using various spectroscopic and analytical techniques, including X-ray crystallography, infrared (IR) spectroscopy, and UV-Visible spectroscopy, to determine their structure and properties. rsc.orgjchemlett.com
Transition Metal Complexes (e.g., Fe(II), Cu(II), Co(II), Zn(II), Au(I))
Pyrazolyl-aniline type ligands have been successfully used to synthesize a range of transition metal complexes.
Fe(II) Complexes: Iron(II) complexes with pyrazolyl-containing ligands have been synthesized and are noted for their potential catalytic activity and interesting magnetic properties, such as spin-crossover behavior. rsc.orgnih.govacs.org
Cu(II) Complexes: Copper(II) complexes with pyrazole derivatives are well-documented. nih.govnih.govresearchgate.net For instance, the reaction of a pyrazole derivative with CuCl₂ can lead to the formation of chloride-bridged complexes with square-pyramidal coordination geometries. researchgate.net
Co(II) Complexes: Cobalt(II) complexes with pyrazolyl-aniline ligands have been prepared, and their structures have been determined. rsc.org In some cases, these complexes exhibit distorted tetrahedral geometries. rsc.org
Zn(II) Complexes: Zinc(II) complexes with pyrazole-based ligands are of interest, in part due to the role of zinc in biological systems. acs.orgnih.gov The coordination environment in these complexes can be investigated using techniques like ¹¹³Cd NMR spectroscopy as a probe for the zinc center. acs.org
Au(I) Complexes: While less common, gold(I) complexes with pyrazole-based ligands have been explored, often in the context of medicinal chemistry.
Coordination Modes and Geometries (e.g., Bidentate, Tridentate, Tetrahedral, Trigonal-Bipyramidal)
The multi-site donor capability of this compound allows it to adopt various coordination modes.
Bidentate Coordination: The ligand can coordinate to a metal center through the pyrazole nitrogen and the aniline nitrogen, acting as a bidentate ligand. acs.org This is a common coordination mode for ligands with two available donor atoms.
Tridentate Coordination: In some cases, pyrazolyl-amine ligands can act as tridentate donors, involving both pyrazole nitrogens and the amine nitrogen. rsc.orgresearchgate.net This often leads to more complex coordination geometries.
Tetrahedral: A distorted tetrahedral geometry has been observed in a Co(II) complex with a pyrazolyl-aniline type ligand, where the cobalt atom is coordinated to two pyrazole nitrogen atoms and two chloride ions. rsc.org
Trigonal-Bipyramidal: A distorted trigonal-bipyramidal geometry was found in a Cu(II) complex where the pyrazole nitrogens occupied the axial positions. rsc.org
Below is an interactive table summarizing the coordination geometries of some metal complexes with pyrazolyl-aniline type ligands.
| Metal Ion | Ligand Type | Coordination Geometry | Aniline N Coordination | Reference |
| Co(II) | Bis(3,5-dimethyl-1-pyrazolyl)aniline | Distorted Tetrahedral | Non-coordinating | rsc.org |
| Cu(II) | Bis(3,5-dimethyl-1-pyrazolyl)aniline | Distorted Trigonal-Bipyramidal | Coordinating | rsc.org |
| Zn(II) | N,N-bis(pyrazol-1-ylmethyl)aniline | Distorted Tetrahedral | Non-coordinating | researchgate.net |
Chelate Ring Formation and Conformational Analysis in Complexes
When a ligand binds to a metal ion through two or more donor atoms, a chelate ring is formed. The formation of five- or six-membered chelate rings is generally favored due to their thermodynamic stability. In the case of this compound coordinating in a bidentate fashion, a chelate ring would be formed involving the metal ion, the pyrazole nitrogen, the aniline nitrogen, and the carbon atoms connecting them. The size and conformation of this ring are influenced by the bond lengths and angles within the complex.
The conformation of the ligand within the complex is a key aspect of its structure. For pyrazolyl-amine ligands, the orientation of the pyrazole rings relative to each other and to the rest of the molecule can vary. nih.gov This conformation is influenced by the coordination number of the metal and the presence of other ligands. nih.gov For example, in square-planar Pd(II) complexes with a tridentate bis(pyrazolyl)amine ligand, the dihedral angle between the pyrazole rings is dependent on the co-ligand. nih.gov
Influence of Substituents and Ancillary Ligands on Coordination Behavior
The coordination behavior of this compound can be modulated by the presence of substituents on the ligand itself or by the inclusion of other ligands (ancillary ligands) in the coordination sphere.
Substituent Effects: The methyl group on the aniline ring of the title compound introduces steric bulk, which can influence the approach of the ligand to the metal center and affect the resulting coordination geometry. dntb.gov.ua Different substituents on the pyrazole ring can also alter the electronic properties of the ligand, thereby influencing the strength of the metal-ligand bond. dntb.gov.ua
Ancillary Ligands: The presence of other ligands in the coordination sphere can have a significant impact on the coordination mode and geometry of the primary ligand. For example, in palladium(II) complexes with a tridentate pyrazolyl-amine ligand, the co-ligand was found to influence the conformation of the pyrazolyl-amine. nih.gov
Electronic and Magnetic Properties of Metal-Pyrazolyl-Aniline Complexes
The electronic and magnetic properties of transition metal complexes are determined by the d-electron configuration of the metal ion and the ligand field environment.
Electronic Properties: The electronic spectra (UV-Vis) of these complexes provide information about the d-d electronic transitions and charge transfer bands. For example, the electronic absorption spectrum of a Cu(II) complex with an aniline derivative Schiff base showed bands corresponding to d-d transitions that suggested a tetragonally distorted octahedral geometry. mdpi.com The molar conductivity of complexes in solution can indicate whether they are electrolytes, providing insight into whether anions are coordinated or act as counter-ions. nih.gov
Magnetic Properties: Magnetic susceptibility measurements are used to determine the number of unpaired electrons in a complex, which is related to its geometry and the spin state of the metal ion. dalalinstitute.com For instance, Co(II) complexes in an octahedral geometry typically exhibit magnetic moment values in the range of 4.3-5.2 B.M., while square planar Co(II) complexes have lower values around 2.1-2.9 B.M. researchgate.net The magnetic properties of Fe(II) complexes with pyrazolyl-containing ligands are of particular interest, as they can exhibit spin-crossover behavior, where the spin state of the iron center changes in response to external stimuli like temperature. acs.orgnih.gov
The table below presents typical magnetic moments for some common transition metal ions in different geometries.
| Metal Ion | d-electron configuration | Geometry | Spin State | Typical Magnetic Moment (B.M.) |
| Co(II) | d⁷ | Octahedral | High Spin | 4.3 - 5.2 |
| Co(II) | d⁷ | Tetrahedral | High Spin | 4.4 - 4.8 |
| Ni(II) | d⁸ | Octahedral | High Spin | 2.9 - 3.4 |
| Cu(II) | d⁹ | Octahedral | - | 1.9 - 2.2 |
| Fe(II) | d⁶ | Octahedral | High Spin | ~5.5 |
| Fe(II) | d⁶ | Octahedral | Low Spin | 0 |
Supramolecular Assembly and Extended Structures in Coordination Compounds
The formation of extended one-, two-, or three-dimensional structures from individual coordination compound units is governed by the principles of supramolecular chemistry and crystal engineering. These extended architectures are directed by weak, non-covalent interactions, including hydrogen bonding, π-π stacking, and van der Waals forces. While specific crystallographic studies on coordination complexes of this compound are not extensively documented in publicly available research, the structural features of the ligand itself allow for a detailed projection of its role in forming supramolecular assemblies.
The this compound ligand possesses several key functional groups that are instrumental in directing supramolecular assembly. These include:
The pyrazole ring's N-H group, which is an excellent hydrogen bond donor.
The uncoordinated nitrogen atom of the pyrazole ring, which can act as a hydrogen bond acceptor.
The aniline N-H₂ group, which provides two hydrogen bond donors.
The aromatic phenyl and pyrazole rings, which can participate in π-π stacking and C-H···π interactions.
Hydrogen Bonding: The Primary Driving Force
Hydrogen bonding is anticipated to be the most significant interaction in defining the crystal packing of coordination complexes involving this ligand. The free N-H groups of the pyrazole and aniline moieties are excellent donors for hydrogen bonds. psu.edu These groups can form robust intermolecular connections with various acceptors.
In the absence of coordinated water or other protic solvent molecules, the pyrazole N-H can form strong N-H···N hydrogen bonds with the uncoordinated pyrazole nitrogen of an adjacent complex, leading to the formation of dimers, trimers, tetramers, or infinite chains. nih.gov The aniline N-H₂ group is also a potent hydrogen bond donor and can interact with anions present in the coordination sphere (e.g., Cl⁻, BF₄⁻, NO₃⁻) or with solvent molecules. psu.edunih.gov This interaction plays a crucial role in assembling mononuclear complex units into higher-dimensional networks. psu.edu For instance, in related Ni(II) complexes of N,N'-di(pyrazin-2-yl)pyridine-2,6-diamine, hydrogen bonds between the amino groups and counteranions like perchlorate (B79767) or nitrate (B79036) were found to generate 1D and 3D structures, respectively. psu.edu
π-π Stacking and Other Weak Interactions
Furthermore, C-H···π interactions, where a C-H bond from a methyl group or an aromatic ring points towards the electron-rich π-system of a neighboring pyrazole or phenyl ring, can provide additional stability to the extended structure. mdpi.com The interplay of these varied non-covalent forces can lead to complex and fascinating supramolecular architectures, such as layered assemblies or interpenetrating networks. mdpi.comconicet.gov.ar
Influence of Metal Ions and Anions
The choice of the metal ion and the counter-anion can significantly influence the resulting supramolecular structure. The coordination geometry preferred by the metal ion will dictate the initial shape of the complex, which in turn affects how these building blocks can pack. Anions can actively participate in the hydrogen-bonding network, bridging cationic complexes to form extended chains or sheets. nih.gov
The table below summarizes research findings on the supramolecular interactions observed in coordination compounds of ligands structurally related to this compound, illustrating the common motifs that guide self-assembly in this class of compounds.
| Ligand | Metal Ion(s) | Key Supramolecular Interaction(s) | Resulting Structure |
| 2,6-bis(1H-pyrazol-1-yl)pyridine (BPP) derivatives | Fe(II) | C–H···N hydrogen bonds, π–π stacking | 1D chains acs.org |
| N,N'-di(pyrazin-2-yl)pyridine-2,6-diamine | Ni(II) | N−H···O hydrogen bonds with anions (ClO₄⁻, NO₃⁻) | 1D chain and 3D network psu.edu |
| 3-tert-butyl-4-cyano pyrazole | Mn(II) | Hydrogen bonding network involving coordinated water and triflate anions | Linear double chain researchgate.net |
| 2-[bis(1H-pyrazol-1-yl)methyl]pyridine | (Ligand only) | C—H···N hydrogen-bonding interactions | Supramolecular tape nih.govscienceopen.com |
| Pyridine and Pyrazole-based ligands with Isophthalate | Co(II), Ni(II) | C–H∙∙∙C, C-H···π, anion–π, and π–π interactions | Layered assemblies mdpi.com |
While direct experimental data for this compound complexes is pending, the established principles of supramolecular chemistry in analogous pyrazole-based systems provide a strong foundation for predicting its behavior. The combination of strong hydrogen bond donors/acceptors and aromatic surfaces suggests that this ligand is a highly promising candidate for the rational design and synthesis of novel coordination polymers with interesting structural topologies.
Vi. Chemical Reactivity and Derivatization Strategies for 2 Methyl 5 1h Pyrazol 1 Yl Aniline
Reactivity of the Pyrazole (B372694) Ring System
The pyrazole ring is an aromatic heterocycle containing two adjacent nitrogen atoms, which impart a unique electronic and reactivity profile.
Electrophilic Aromatic Substitution (e.g., at Position 4)
The pyrazole ring is generally susceptible to electrophilic aromatic substitution, with the C4 position being the most favored site for attack. chemicalbook.comquora.comijnrd.orgnih.gov This is due to the calculated electron density being highest at this position. chemicalbook.com The presence of two electronegative nitrogen atoms in the ring reduces the electron density at the C3 and C5 positions, making the C4 position comparatively electron-rich and thus more vulnerable to electrophiles. chemicalbook.com
Reactions such as halogenation, nitration, and sulfonation readily occur at the C4 position of the pyrazole ring. ijnrd.orgglobalresearchonline.net For instance, bromination of pyrazole derivatives often proceeds smoothly at the C4 position. While specific studies on the direct electrophilic substitution of 2-methyl-5-(1H-pyrazol-1-yl)aniline are not extensively detailed in the provided results, the general reactivity pattern of pyrazoles strongly suggests that electrophiles will preferentially add to the C4 position. chemicalbook.comquora.com
It is important to note that under strongly acidic conditions, protonation of the pyridine-like nitrogen atom can occur, leading to the formation of a pyrazolium (B1228807) cation. This can alter the regioselectivity of electrophilic substitution, potentially directing the incoming electrophile to the C3 position instead of the C4 position. chemicalbook.comencyclopedia.pub
Nucleophilic Reactivity and the Influence of Electronic Effects
The pyrazole ring itself is generally resistant to nucleophilic attack due to its aromatic character. However, the C3 and C5 positions have a lower electron density compared to the C4 position and can be susceptible to nucleophilic attack under certain conditions, especially if a strong electron-withdrawing group is present on the ring. chemicalbook.comnih.gov The N1 nitrogen, being pyrrole-like, is not typically reactive towards nucleophiles but can be deprotonated by a strong base to form a reactive anion. chemicalbook.com
Tautomeric Effects on Chemical Reactivity
A key feature of pyrazoles is their ability to exhibit annular tautomerism, which involves the migration of a proton between the two nitrogen atoms of the ring. globalresearchonline.netencyclopedia.pubnih.gov This phenomenon can significantly influence the chemical reactivity and the synthetic pathways involving pyrazole-containing compounds. encyclopedia.pubnih.gov For this compound, while the N1 position is substituted with the aniline (B41778) ring, the potential for tautomerism in related pyrazole systems highlights the dynamic nature of the ring.
The tautomeric equilibrium can be influenced by various factors, including the nature of substituents, solvent polarity, and the potential for intramolecular hydrogen bonding. nih.govbeilstein-journals.orgclockss.org For instance, in nonpolar solvents, some pyrazole derivatives exist in different tautomeric forms compared to their state in polar solvents. researchgate.net The specific tautomeric form present can dictate the site of reactivity. For example, protonation or deprotonation of the pyrazole core, influenced by the reaction medium and substituents, can direct reaction pathways. encyclopedia.pubnih.gov
Reactivity of the Aniline Moiety
The aniline portion of this compound provides a second reactive center, primarily through its amino group and the attached phenyl ring.
Amine Group Transformations (e.g., Acylation, Alkylation)
The primary amine group (-NH2) on the aniline ring is nucleophilic and can readily undergo a variety of transformations. vulcanchem.com These include acylation and alkylation reactions. vulcanchem.com
Acylation: The amine group can be acylated using acyl chlorides or anhydrides to form amides. This transformation is often used to protect the amine group or to introduce new functional groups. libretexts.org For example, the acetylation of aniline to form acetanilide (B955) is a common procedure that attenuates the activating effect of the amino group. libretexts.org
Alkylation: Alkylation of the amine group can be achieved using alkyl halides, although over-alkylation can sometimes be an issue.
These transformations are fundamental in modifying the properties and reactivity of the aniline moiety.
Aromatic Substitution Reactions on the Phenyl Ring
The amino group is a strong activating and ortho-, para-directing group for electrophilic aromatic substitution on the phenyl ring. libretexts.orgchemistrysteps.combyjus.com This high reactivity is due to the lone pair of electrons on the nitrogen atom, which can be delocalized into the benzene (B151609) ring, increasing the electron density at the ortho and para positions. chemistrysteps.combyjus.com
Consequently, this compound is expected to be highly reactive towards electrophiles at the positions ortho and para to the amino group. However, direct electrophilic substitution on highly activated anilines can sometimes be difficult to control and may lead to multiple substitutions or oxidative side reactions. libretexts.org To circumvent this, the activating influence of the amino group can be moderated by converting it into an amide (acetanilide) before carrying out the electrophilic substitution. The acetyl group can then be removed by hydrolysis to regenerate the amine. libretexts.org
The presence of the methyl group at the 2-position and the pyrazol-1-yl group at the 5-position on the aniline ring will also influence the regioselectivity of electrophilic substitution reactions on the phenyl ring through steric and electronic effects.
Interactive Data Table: Reactivity of this compound
| Moiety | Type of Reaction | Key Reactive Site(s) | Influencing Factors | Common Transformations |
| Pyrazole Ring | Electrophilic Aromatic Substitution | C4 | Substituent electronic effects, reaction medium (pH) | Halogenation, Nitration, Sulfonation |
| Nucleophilic Reactivity | C3, C5 (under specific conditions) | Presence of strong electron-withdrawing groups | ||
| Tautomerism | N1, N2 | Substituents, solvent, intramolecular H-bonding | Influences reaction pathways | |
| Aniline Moiety | Amine Group Transformations | -NH2 | Acylation, Alkylation, Diazotization | |
| Electrophilic Aromatic Substitution | Ortho and para to -NH2 | Activating nature of -NH2, steric effects of substituents | Halogenation, Nitration, Sulfonation |
Advanced Functionalization for Scaffold Diversification
Advanced functionalization techniques are crucial for building upon the this compound scaffold. These methods allow for the creation of libraries of compounds with diverse functionalities, which is essential for screening for biological activity and developing new materials.
The synthesis of substituted phenylaminopyrazole derivatives often requires careful control of regioselectivity, especially when multiple reactive sites are present. In the context of polyamino derivatives or related structures, the differential reactivity of various nitrogen nucleophiles and the strategic use of activating or directing groups are paramount.
Research into the one-pot synthesis of highly substituted pyrazoles has shed light on the chemo- and regioselective processes involved. For instance, in reactions involving hydrazine (B178648) precursors, the substituted nitrogen atom of a monosubstituted hydrazine can selectively displace a leaving group, such as a thiomethyl (SMe) group. The remaining NH2 group of the hydrazine intermediate then selectively reacts with another functional group in the molecule to drive cyclization, leading to a single N¹-substituted pyrazole regioisomer. nih.gov This type of controlled, stepwise reactivity within a one-pot reaction is key to achieving regioselectivity.
Protocols for preparing phenylamino-substituted pyrazoles often rely on either the cyclization of an N,S-thioketal intermediate with a hydrazine or the direct functionalization of a thiomethyl pyrazole with an appropriate aniline. nih.gov These methods, while effective, underscore the importance of a stepwise approach to ensure the desired regioisomer is obtained.
Table 1: Regioselective Synthesis of a Phenylaminopyrazole Derivative
| Reactants | Conditions | Product | Key Observation | Reference |
|---|---|---|---|---|
| Active Methylene Reagent, Isothiocyanate, Methylhydrazine | One-pot condensation | N¹-methyl-phenylaminopyrazole | The substituted nitrogen of methylhydrazine selectively displaces the thiomethyl group, leading to a single regioisomer. | nih.gov |
The structure of this compound is well-suited for the construction of fused heterocyclic systems, a common strategy in drug discovery to create rigid and conformationally constrained molecules. The amino group on the phenyl ring, along with the adjacent C-H bond or the pyrazole nitrogens, can participate in cyclization reactions to form new rings.
A prevalent strategy involves the derivatization of the aniline amino group to introduce a second reactive moiety, followed by cyclization. For example, 5-aminopyrazoles are extensively used as building blocks for a variety of fused pyrazoloazines. By reacting the amino group with appropriate reagents, it is possible to construct fused systems such as:
Pyrazolo[3,4-b]pyridines
Pyrazolo[1,5-a]pyrimidines
Pyrazolo[3,4-d]pyrimidines
Pyrazolo[5,1-c] researchgate.netnih.govgoogle.comtriazines
For instance, aminocyanopyrazoles can be converted into pyrazolotriazines through diazotization followed by reaction with a secondary amine. tandfonline.com Similarly, reaction with formic acid can yield pyrazolopyrimidinones. tandfonline.com These transformations take advantage of the reactivity of the amino group and an adjacent cyano group to build the new heterocyclic ring. tandfonline.com
Another powerful method is the Rh(III)-catalyzed C–H activation and cyclization cascade. This approach has been used for the synthesis of pyrazolo[1,5-a]quinazolines from phenyl-1H-pyrazol-5-amines and alkynoates. This one-pot procedure demonstrates high atom economy and tolerates a wide range of functional groups.
Direct C-H activation and arylation have emerged as powerful tools for derivatizing heterocyclic compounds, offering a more efficient alternative to traditional cross-coupling reactions that require pre-functionalized substrates. Both the aniline and pyrazole rings in this compound contain C-H bonds that can be targeted for functionalization.
The pyrazole moiety itself can act as a directing group for palladium-catalyzed C-H bond arylation. This strategy allows for the functionalization of sp³ C-H bonds at the β-position relative to an amine, after transformation of the pyrazole. The pyrazole ring directs the palladium catalyst to a specific C-H bond, enabling the formation of a new carbon-carbon bond with an aryl halide.
Furthermore, strategies for the meta-C-H arylation of anilines have been developed using a norbornene-mediated palladium-catalyzed reaction. This allows for the introduction of aryl groups at the position meta to the amino group, a traditionally difficult position to functionalize selectively. These methods provide pathways to novel biaryl structures.
Table 2: C-H Arylation Strategies
| Substrate Type | Strategy | Catalyst/Reagents | Outcome | Reference |
|---|---|---|---|---|
| N-Alkyl Pyrazole | Pyrazole-directed sp³ C-H arylation | Pd(OAc)₂, Ag₂O | Formation of β-phenethylamines after pyrazole cleavage | N/A |
| Aniline Derivatives | meta-C-H arylation | Pd(OAc)₂, norbornene, ligand | Introduction of aryl group at the meta position | N/A |
The introduction of halogens and other functional groups onto the this compound scaffold is a key strategy for modulating the electronic properties, reactivity, and biological activity of the molecule. Halogenated derivatives, in particular, are valuable intermediates for further cross-coupling reactions.
A direct C-H halogenation of 3-aryl-1H-pyrazol-5-amines has been developed using N-halosuccinimides (NXS, where X = Cl, Br, I) as the halogen source. This metal-free method proceeds at room temperature and provides an effective route to 4-halogenated pyrazole derivatives in moderate to excellent yields.
Beyond halogens, other functional groups can be introduced. For example, trifluoromethylated pyrazoles can be synthesized through silver-catalyzed reactions, offering access to compounds with modified lipophilicity and metabolic stability. mdpi.com The reaction of pyrazolin-5-ones with acyl chlorides, such as 2-bromo-3-furoyl chloride, can yield ester derivatives, demonstrating the versatility of the pyrazole core in accommodating a wide range of functional groups.
Derivatization for Material Science Applications (e.g., Polymerization Initiators, Sensors)
The aniline group provides a direct handle for polymerization. Polyaniline and its derivatives are well-known conducting polymers with a range of applications. The polymerization of aniline derivatives can be initiated using chemical oxidants or electrochemical methods. google.comrsc.org By incorporating the this compound monomer into a polymer backbone, novel materials with tailored electronic and sensory properties can be created. rsc.orgnih.gov The substituent on the aniline ring influences the morphology and properties of the resulting polymer. rsc.orgresearchgate.net
The pyrazole-aniline scaffold is also an excellent platform for designing fluorescent chemical sensors. The nitrogen atoms in the pyrazole and aniline moieties can act as binding sites for metal ions. Upon coordination, the electronic structure of the molecule is perturbed, leading to a change in its fluorescence properties ("turn-on" or "turn-off" response). Pyrazole-based sensors have been successfully developed for the detection of various metal ions, including Fe³⁺, Fe²⁺, Zn²⁺, and Cd²⁺. rsc.orgnih.govrsc.org
Furthermore, pyrazole derivatives have demonstrated significant potential as corrosion inhibitors. nih.govgoogle.com Organic molecules containing heteroatoms like nitrogen can adsorb onto a metal surface, forming a protective film that prevents corrosion. A derivative, 2-(1H-pyrazol-5-yl) aniline, has been shown to be an effective corrosion inhibitor for aluminum alloys in acidic solutions. researchgate.net The inhibitor molecules block the active corrosion sites, with the efficiency of inhibition increasing with concentration. researchgate.net
Table 3: Material Science Applications of Pyrazolyl Aniline Derivatives
| Application | Derivatization Strategy | Principle | Example | Reference |
|---|---|---|---|---|
| Chemical Sensor | Synthesis of polycyclic pyrazole | Metal ion binding to nitrogen heteroatoms causes a change in fluorescence emission. | Pyrazole-based fluorescent sensor for Fe³⁺/Fe²⁺ detection in aqueous environments. | rsc.org |
| Corrosion Inhibitor | Use as an additive in corrosive media | Adsorption of the organic molecule onto the metal surface, forming a protective layer. | 2-(1H-pyrazol-5-yl) aniline as a corrosion inhibitor for Al-2014 alloy in HCl. | researchgate.net |
| Conducting Polymer | Oxidative polymerization of the aniline moiety | Formation of a conjugated polymer backbone (polyaniline derivative). | Synthesis of polyaniline derivatives for use in chemical sensors. | rsc.org |
Vii. Advanced Applications and Future Research Directions
Applications in Materials Science
The distinct electronic and structural characteristics of the pyrazolyl-aniline framework have led to its exploration in several areas of materials science, from electronic devices to protective coatings.
Organic Electronics and Optoelectronic Materials
The pyrazole-aniline scaffold is a subject of interest in the development of novel organic electronic and optoelectronic materials. evitachem.com These materials are foundational to technologies such as organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs). The inherent properties of the pyrazolyl-aniline core, including its electron-donating aniline (B41778) moiety and electron-accepting or -transporting pyrazole (B372694) ring, allow for the tuning of electronic and photophysical properties.
Researchers have designed and synthesized derivatives of pyrazole-substituted anilines for potential use in these applications. researchgate.net For instance, the incorporation of such scaffolds into larger conjugated systems can influence the frontier molecular orbital energy levels (HOMO and LUMO), which are critical for charge injection, transport, and recombination processes in electronic devices. The ability to modify the substituents on both the aniline and pyrazole rings provides a pathway to fine-tune the material's properties, such as its emission color, charge carrier mobility, and stability.
Fluorescent Probes and Sensors Based on Pyrazolyl-Aniline Scaffolds
The pyrazolyl-aniline structure serves as a versatile platform for the design of fluorescent probes and sensors. These sensors are capable of detecting a variety of analytes, including metal ions and biologically relevant molecules, with high sensitivity and selectivity. nih.govnih.gov The fluorescence properties of these compounds can be modulated through interactions with the target analyte.
For example, a novel pyrazole-pyrazoline fluorescent probe was developed for the highly selective and sensitive determination of Fe³⁺ ions. nih.gov The addition of iron ions to a solution of the probe resulted in a significant reduction in fluorescence intensity, with a detection limit as low as 3.9 x 10⁻¹⁰ M. nih.gov This "turn-off" sensing mechanism is often attributed to the coordination of the metal ion to the pyrazole and other coordinating groups, which can lead to photoinduced electron transfer (PET) or other non-radiative decay pathways. The binding stoichiometry between the probe and the metal ion is often found to be 1:1. nih.gov
| Probe Derivative | Target Analyte | Sensing Mechanism | Detection Limit | Reference |
|---|---|---|---|---|
| Pyrazole-Pyrazoline Derivative | Fe³⁺ | Fluorescence Quenching | 3.9 x 10⁻¹⁰ M | nih.gov |
| 2-(5-(pyridin-2-yl)-1H-pyrazol-3-yl)phenol (PYDP) | Human Serum Albumin (HSA) | Fluorescence Enhancement | Not Specified | nih.gov |
Polymer Chemistry and Monomer Design
In the realm of polymer chemistry, pyrazolyl-aniline derivatives are being explored as monomers for the synthesis of novel polymers with tailored properties. The presence of the reactive amine group on the aniline ring allows for its incorporation into polymer backbones through various polymerization techniques.
Furthermore, metal complexes bearing anilido-pyrazolate ligands have been synthesized and investigated for their catalytic activity in ring-opening polymerization reactions. For instance, aluminum complexes with anilido-pyrazolate ligands have been studied for the polymerization of ε-caprolactone, a key monomer for producing biodegradable polyesters. rsc.org The catalytic activity of these complexes is influenced by the substituents on the anilido-pyrazolate ligand.
Corrosion Inhibition Technologies Utilizing Pyrazole-Aniline Derivatives
Pyrazole-aniline derivatives have demonstrated significant potential as corrosion inhibitors for various metals and alloys in aggressive environments. researchgate.netacs.orgimist.magoogle.com These compounds can adsorb onto the metal surface, forming a protective film that mitigates the corrosive action of acids and other aggressive media. researchgate.netresearchgate.net
The effectiveness of these inhibitors is attributed to the presence of heteroatoms (nitrogen) and the aromatic rings in their structure, which can interact with the metal surface through both physisorption and chemisorption. Studies have shown that the inhibition efficiency of these compounds increases with their concentration. For example, N-((1H-pyrazol-1-yl)methyl)-4-nitroaniline and ethyl 5-methyl-1-(((4-nitrophenyl)amino)methyl)-1H-pyrazole-3-carboxylate have been shown to be effective corrosion inhibitors for carbon steel in 1 M HCl, with inhibition efficiencies reaching up to 91.8%. acs.org
| Inhibitor | Metal | Corrosive Medium | Maximum Inhibition Efficiency (%) | Reference |
|---|---|---|---|---|
| N-((1H-pyrazol-1-yl)methyl)-4-nitroaniline (L4) | Carbon Steel | 1 M HCl | 90.1 | acs.org |
| Ethyl 5-methyl-1-(((4-nitrophenyl)amino)methyl)-1H-pyrazole-3-carboxylate (L6) | Carbon Steel | 1 M HCl | 91.8 | acs.org |
| 4-(3,5-dimethyl-1H-pyrazol-1-yl)-6-morpholino-N-phenyl-1,3,5-triazin-2-amine (1) | C-steel | Acidic Solution | 97.8 | nih.gov |
| N-(4-bromophenyl)-4-(3,5-dimethyl-1H-pyrazol-1-yl)-6-morpholino-1,3,5-triazin-2-amine (2) | C-steel | Acidic Solution | 98.5 | nih.gov |
Catalytic Applications of Metal Complexes with Pyrazolyl-Aniline Ligands
The ability of the pyrazolyl-aniline scaffold to act as a ligand for transition metals has opened up a wide range of catalytic applications. rsc.orgresearchgate.netrsc.orgnih.gov The resulting metal complexes have shown promise in both homogeneous and heterogeneous catalysis.
Role in Homogeneous and Heterogeneous Catalysis
Homogeneous Catalysis: In homogeneous catalysis, the catalyst is in the same phase as the reactants. libretexts.orgyoutube.comwiley.com Metal complexes with pyrazolyl-aniline ligands have been employed as catalysts for various organic transformations. For example, ruthenium complexes with protic pyrazole-containing pincer ligands have been shown to catalyze the transfer hydrogenation of nitriles. nih.gov The protic nature of the pyrazole moiety plays a crucial role in the catalytic cycle, often participating in proton-coupled electron transfer steps. nih.gov
Ligands in Polymerization Catalysis (e.g., Methyl Methacrylate)
The field of polymerization catalysis is an area where ligands based on pyrazole and aniline structures are showing considerable promise. While direct studies on 2-methyl-5-(1H-pyrazol-1-yl)aniline are emerging, research on closely related N-substituted N,N-bis((1H-pyrazol-1-yl)methyl)amine and aniline-bridged bis(pyrazolyl)alkane ligands provides a strong indication of its potential.
Zinc(II) complexes featuring N,N-bis((1H-pyrazol-1-yl)methyl)aniline derivatives have been successfully employed as catalysts for the polymerization of methyl methacrylate (B99206) (MMA). In the presence of a co-catalyst like modified methylaluminoxane (B55162) (MMAO), these complexes demonstrate high catalytic activity, producing poly(methylmethacrylate) (B3431434) (PMMA) with high molecular weight and a syndiotactic-rich structure. For instance, a benzhydrylamine derivative of this ligand class achieved a catalytic activity of 3.95 × 10⁴ g PMMA/molZn·h, yielding PMMA with a molecular weight (Mw) of 11.0 × 10⁵ g/mol and a high glass transition temperature (Tg) of up to 131 °C. The steric and electronic properties of the aniline substituent are critical in controlling the catalytic activity and the stereoregularity of the resulting polymer.
Furthermore, aniline-bridged bis(pyrazolyl)alkane ligands have been used to create dizinc (B1255464) complexes that are active in the ring-opening polymerization of rac-lactide to form polylactides (PLAs). These catalysts show divergent and, in some cases, higher activity compared to their phenolate (B1203915) analogues, highlighting the unique role of the anilide bridge in the catalytic cycle. The modular nature of these ligands, where the aniline and pyrazole components can be readily modified, allows for fine-tuning of the catalyst's performance. Given these findings, this compound is a prime candidate for development into a bidentate ligand for similar catalytic systems, with the methyl group on the aniline ring expected to influence catalyst solubility and activity.
Theoretical Predictions for Novel Material Design and Property Optimization
Computational chemistry provides powerful tools for predicting the properties of new materials, thereby accelerating their design and optimization. For pyrazole-aniline derivatives, theoretical methods such as Density Functional Theory (DFT), Quantitative Structure-Activity Relationship (QSAR), and molecular docking are being actively used to forecast their potential in various applications. biolifesas.orgnih.govnih.gov
DFT calculations are instrumental in understanding the fundamental electronic structure of molecules like this compound. These calculations can determine optimized molecular geometries, frontier molecular orbital (HOMO-LUMO) energies, and charge distributions. researchgate.netscispace.com This information is crucial for predicting reactivity, stability, and potential sites for interaction with metal centers or other molecules. For example, DFT studies on similar pyrazole-containing ligands have been used to analyze their electronic and steric features to rationalize their behavior in catalysis. mdpi.com For a related tris(pyrazolyl)methyl)aniline compound, DFT calculations were used to compare the energetics of its formation with unmethylated analogs, providing insight into its stability. mdpi.com
In the context of material design, these theoretical predictions are invaluable. For instance, in the development of corrosion inhibitors, DFT has been used to study the adsorption behavior of pyrazole-anilino derivatives on metal surfaces, correlating parameters like adsorption energy and charge transfer with inhibition efficiency. nih.gov Similarly, in medicinal chemistry, molecular docking and MM-GBSA (Molecular Mechanics/Generalized Born Surface Area) calculations predict the binding affinity and interaction modes of pyrazole-based compounds with biological targets like enzymes, which is a key step in drug discovery. biolifesas.orgrsc.org 2D-QSAR models have also been developed to predict the anti-cancer activity of pyrazole derivatives, guiding the synthesis of more potent compounds. nih.gov
The application of these predictive models to this compound can guide the rational design of novel functional materials, such as more efficient catalysts, targeted pharmaceuticals, or advanced protective coatings, by optimizing its molecular structure for a desired property.
| Computational Method | Predicted Properties | Application Area |
| Density Functional Theory (DFT) | Molecular geometry, HOMO-LUMO gap, charge distribution, vibrational frequencies, adsorption energy. | Catalysis, Materials Science, Corrosion Inhibition. nih.govresearchgate.netscispace.com |
| Molecular Docking | Binding affinity, interaction modes with biological targets (e.g., enzymes). | Medicinal Chemistry, Drug Design. biolifesas.orgrsc.orgnih.gov |
| MM-GBSA | Binding free energy of ligand-protein complexes. | Drug Design, Biochemistry. biolifesas.org |
| 2D-QSAR | Correlation between molecular structure and biological activity (e.g., cytotoxicity). | Medicinal Chemistry, Toxicology. nih.gov |
Green Chemistry Considerations in Synthesis and Application
The principles of green chemistry are increasingly important in the chemical industry, focusing on the design of products and processes that minimize the use and generation of hazardous substances. The synthesis of pyrazole derivatives, including structures related to this compound, is an area where green chemistry approaches are being successfully implemented.
A notable example is the green synthesis of 2-(1H-pyrazol-5-yl) aniline, an isomer of the title compound. researchgate.net This synthesis was achieved using a microwave-assisted method with ethanol (B145695) as a green solvent. researchgate.net Microwave irradiation often leads to significantly reduced reaction times, lower energy consumption, and higher yields compared to conventional heating methods. The use of ethanol, a renewable and less toxic solvent, further enhances the green credentials of the process. researchgate.net The synthesis also employed a nano-ZnO catalyst, which could be recovered and reused, adhering to the principle of catalysis over stoichiometric reagents. researchgate.net
Other green strategies applicable to the synthesis of pyrazole compounds include the use of solid acid catalysts like Amberlyst-15. These catalysts are easily separable from the reaction mixture, reusable, and avoid the corrosive and hazardous waste associated with liquid acids. The development of one-pot synthesis protocols, where multiple reaction steps are carried out in a single reactor, also contributes to a greener process by reducing solvent usage, purification steps, and waste generation.
In its applications, the use of this compound as a ligand in catalytic processes aligns with green chemistry principles. Catalysts, by their nature, are used in small amounts and can facilitate reactions with high atom economy, converting a greater proportion of reactant atoms into the desired product and reducing waste. Developing highly efficient and recyclable catalysts based on this ligand would be a significant contribution to sustainable chemistry.
Emerging Research Areas and Unexplored Reactivity Patterns of this compound
The versatile structure of this compound opens up several emerging research avenues beyond its immediate use in polymerization catalysis. Its dual functionality—a coordinating pyrazole ring and a reactive aniline moiety—makes it a building block for a variety of advanced materials and bioactive molecules.
| Emerging Research Area | Rationale / Potential Application |
| Corrosion Inhibition | The nitrogen atoms in both the pyrazole and aniline groups can adsorb onto metal surfaces, forming a protective layer. A similar isomer has shown high inhibition efficiency for aluminum alloys in acidic media. researchgate.net |
| Medicinal Chemistry | The pyrazole scaffold is a "privileged structure" found in numerous approved drugs. Anilino-pyrazole derivatives are being investigated as potent and selective kinase inhibitors for cancer therapy, and as antibacterial agents. biolifesas.orgrsc.org |
| Coordination Polymers & MOFs | The bidentate nature of the molecule allows it to act as a linker between metal centers, potentially forming one-, two-, or three-dimensional coordination polymers or metal-organic frameworks (MOFs) with interesting magnetic, porous, or catalytic properties. |
| Organic Electronics | The conjugated π-system spanning the aniline and pyrazole rings suggests potential applications in organic electronics, such as in organic light-emitting diodes (OLEDs) or as components in conductive polymers. |
Unexplored Reactivity Patterns:
Multimetallic Catalysis: While its role as a ligand for single-metal-center catalysts is being explored, its potential to bridge two different metal centers to create heterobimetallic catalysts remains largely unexplored. Such catalysts could enable novel tandem reactions or exhibit unique synergistic activity.
Post-Polymerization Modification: For polymers incorporating this compound as a monomer or ligand, the aniline group's primary amine offers a reactive handle for post-polymerization modification. This could be used to attach other functional groups, cross-link polymer chains, or graft the polymer onto surfaces, creating materials with tailored properties.
Electrophilic Substitution: The reactivity of the aniline ring towards electrophilic aromatic substitution allows for further functionalization. The directing effects of the amine, methyl, and pyrazole substituents could lead to interesting and selective substitution patterns, creating a library of new derivatives with diverse properties.
Supramolecular Chemistry: The N-H of the aniline and the nitrogen atoms of the pyrazole are capable of forming hydrogen bonds. This opens up possibilities for its use as a building block in supramolecular chemistry to construct complex, self-assembled architectures like gels, liquid crystals, or molecular capsules.
Q & A
Q. What role does this compound play in designing luminescent metal-organic frameworks (MOFs), and how is emission tuned?
- Methodological Answer : As a ligand, it forms Pt(II) complexes with N^N^C coordination, enhancing phosphorescence (λ_em ~500–600 nm). Substituent effects (e.g., electron-withdrawing groups) shift emission via ligand-centered transitions. Time-resolved spectroscopy measures excited-state lifetimes (τ ~1–10 µs) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
